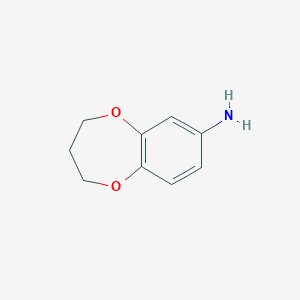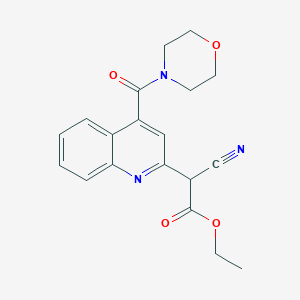
Ethyl alpha-cyano-4-(4-morpholinylcarbonyl)-2-quinolineacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl alpha-cyano-4-(4-morpholinylcarbonyl)-2-quinolineacetate, also known as AG-1478, is a small molecule inhibitor that targets the epidermal growth factor receptor (EGFR) tyrosine kinase. This compound has been extensively studied for its potential therapeutic applications in various types of cancer.
Mécanisme D'action
Ethyl alpha-cyano-4-(4-morpholinylcarbonyl)-2-quinolineacetate acts as a competitive inhibitor of the ATP-binding site of EGFR tyrosine kinase, preventing its activation and downstream signaling pathways. This leads to the inhibition of cell proliferation, angiogenesis, and metastasis.
Biochemical and Physiological Effects:
This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also inhibits the activation of downstream signaling pathways such as PI3K/Akt and MAPK/ERK, which are involved in cell survival and proliferation. In addition, this compound has been shown to inhibit angiogenesis by reducing the expression of vascular endothelial growth factor (VEGF) in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl alpha-cyano-4-(4-morpholinylcarbonyl)-2-quinolineacetate is a highly specific inhibitor of EGFR tyrosine kinase, which makes it a valuable tool for studying the role of EGFR in cancer. However, its effectiveness may vary depending on the type of cancer and the EGFR mutation status. In addition, this compound has a relatively short half-life, which may limit its use in long-term experiments.
Orientations Futures
Further studies are needed to explore the potential of Ethyl alpha-cyano-4-(4-morpholinylcarbonyl)-2-quinolineacetate as a therapeutic agent for cancer. One direction is to investigate its combination with other targeted therapies or chemotherapy to enhance its anti-tumor activity. Another direction is to develop more potent and selective EGFR inhibitors with improved pharmacokinetic properties. Finally, the use of this compound in other diseases such as inflammatory disorders and neurodegenerative diseases should also be explored.
Méthodes De Synthèse
Ethyl alpha-cyano-4-(4-morpholinylcarbonyl)-2-quinolineacetate can be synthesized by reacting 4-(4-morpholinylcarbonyl)-2-quinolineacetic acid with ethyl alpha-cyano-4-hydroxycinnamate in the presence of thionyl chloride. The resulting product is purified by recrystallization from ethanol.
Applications De Recherche Scientifique
Ethyl alpha-cyano-4-(4-morpholinylcarbonyl)-2-quinolineacetate has been widely used in scientific research as a tool to study the role of EGFR in cancer. It has been shown to inhibit the growth of various cancer cell lines in vitro, including breast, lung, and colon cancer cells. In vivo studies have also demonstrated its anti-tumor activity in animal models of cancer.
Propriétés
| 180859-75-0 | |
Formule moléculaire |
C19H19N3O4 |
Poids moléculaire |
353.4 g/mol |
Nom IUPAC |
ethyl 2-cyano-2-[4-(morpholine-4-carbonyl)quinolin-2-yl]acetate |
InChI |
InChI=1S/C19H19N3O4/c1-2-26-19(24)15(12-20)17-11-14(13-5-3-4-6-16(13)21-17)18(23)22-7-9-25-10-8-22/h3-6,11,15H,2,7-10H2,1H3 |
Clé InChI |
FSPCNIATCQGCQS-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(C#N)C1=NC2=CC=CC=C2C(=C1)C(=O)N3CCOCC3 |
SMILES canonique |
CCOC(=O)C(C#N)C1=NC2=CC=CC=C2C(=C1)C(=O)N3CCOCC3 |
Synonymes |
Ethyl alpha-cyano-4-(4-morpholinylcarbonyl)-2-quinolineacetate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


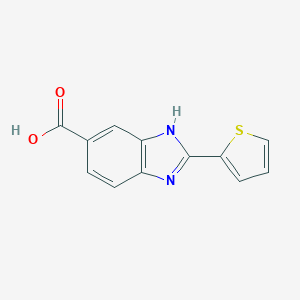
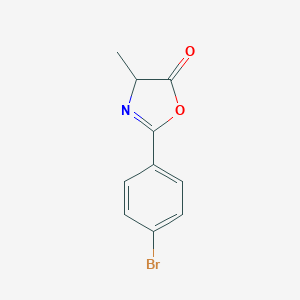
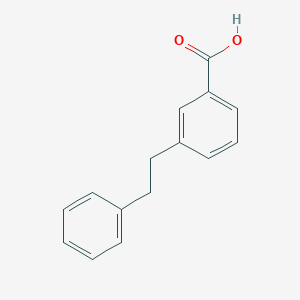
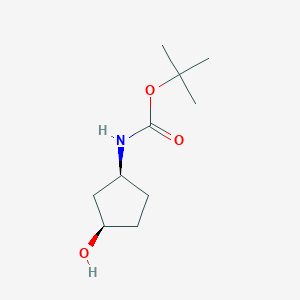
![Imidazo[5,1-b][1,3]thiazole-7-carbaldehyde](/img/structure/B63081.png)
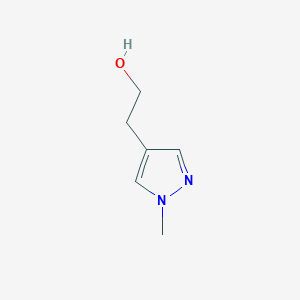
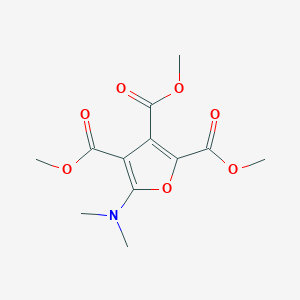
![1-ethyl-1H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B63095.png)
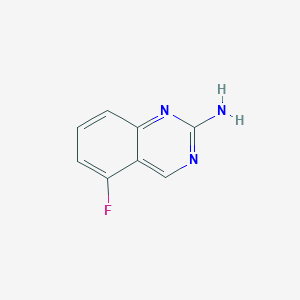
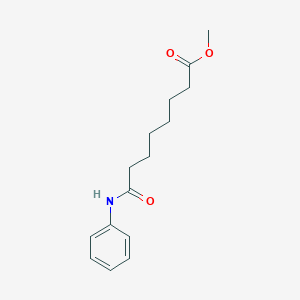
![1,1'-{Propane-1,3-diylbis[(dimethylazaniumyl)propane-3,1-diyl]}bis{4-[(3-methyl-1,3-benzothiazol-2(3H)-ylidene)methyl]pyridin-1-ium} tetraiodide](/img/structure/B63105.png)
![9-(2-Fluorophenyl)-7-hydroxy-5,6-di(propan-2-yloxy)-3-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one](/img/structure/B63106.png)
![Methyl difluoro{1,1,2,2-tetrafluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]ethoxy}acetate](/img/structure/B63108.png)
